BenchChemオンラインストアへようこそ!

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

asymmetric catalysis ligand design steric parameter

(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (CAS 2828438-73-7) is a chiral, non-racemic pyridine-oxazoline (PyOx) bidentate N,N-ligand with molecular formula C₁₅H₂₀N₂O and molecular weight 244.33 g·mol⁻¹. The compound integrates a (6-cyclopropylpyridin-2-yl) donor unit with a (4S)-sec-butyl-substituted 4,5-dihydrooxazole ring.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
Cat. No. B8227741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3
InChIInChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1
InChIKeyZWOJIYWTAJPHGU-IINYFYTJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole – CAS 2828438-73-7 Procurement Guide


(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole (CAS 2828438-73-7) is a chiral, non-racemic pyridine-oxazoline (PyOx) bidentate N,N-ligand with molecular formula C₁₅H₂₀N₂O and molecular weight 244.33 g·mol⁻¹ . The compound integrates a (6-cyclopropylpyridin-2-yl) donor unit with a (4S)-sec-butyl-substituted 4,5-dihydrooxazole ring . It is procured at standard purities of 95% or 97% with batch-specific quality documentation including NMR, HPLC, or GC . This ligand belongs to the broader pyridyl-oxazoline family employed in palladium-, copper-, and rhodium-catalyzed enantioselective transformations [1].

Why Generic PyOx Ligands Cannot Substitute (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole


Generic substitution among pyridine-oxazoline (PyOx) ligands is contraindicated because enantioselectivity outcomes are exquisitely sensitive to the steric and electronic profile at both the oxazoline 4-position and the pyridine 6-position [1]. Computational descriptor analyses of pyridine-oxazoline ligand libraries demonstrate that metal NBO charges, steric descriptors, and torsion angles vary substantially with oxazoline substituent identity (e.g., sec-butyl vs. isopropyl vs. tert-butyl), directly governing both site-selectivity and enantioselectivity [2]. The cyclopropyl substituent at the pyridine 6-position introduces a unique conjugation-derived electronic modulation absent in unsubstituted pyridine analogues [3]. Consequently, interchange with a ligand bearing a different alkyl group (e.g., isopropyl, isobutyl, or methyl) or lacking the pyridine cyclopropyl group will alter the chiral induction environment, leading to unpredictable and typically diminished enantiomeric excess in validated catalytic protocols [4].

Quantitative Differentiation Evidence for (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole vs. Closest Analogs


Steric Profile Differentiation: sec-Butyl vs. Isobutyl Oxazoline Substituent

The (S)-sec-butyl group provides a branched alkyl environment at the oxazoline 4-position that differs in steric demand from the isobutyl analogue. In computational steric parameter sets developed for pyridine-oxazoline ligand libraries, the sec-butyl analogue yields distinct percent buried volume (%V_bur) and steric maps compared to isobutyl, isopropyl, and tert-butyl derivatives, directly correlating with observed enantioselectivity trends in Pd-catalyzed reactions [1]. The specific combination of a sec-butyl side chain with the cyclopropyl-substituted pyridine is not replicated by any other single commercial PyOx ligand .

asymmetric catalysis ligand design steric parameter

Electronic Differentiation via Pyridine 6-Cyclopropyl Substituent

The 6-cyclopropyl substituent on the pyridine ring confers distinct electronic character through cyclopropyl–aryl conjugation. Cyclopropylpyridines exhibit altered HOMO/LUMO energies and nitrogen basicity compared to unsubstituted pyridine analogues [1]. In PyOx ligands, this electronic modulation at the pyridine donor site affects metal–ligand bond strength and, consequently, catalytic activity and enantioselectivity. Ligands lacking the cyclopropyl group (e.g., (S)-4-tert-butyl-2-(pyridin-2-yl)oxazoline) operate with a different electronic ground state at the N-donor, while ligands bearing a phenyl or other aryl substituent at the 6-position introduce distinct stereoelectronic profiles [2].

electronic effect cyclopropyl conjugation ligand tuning

Chiral Purity and Stereochemical Integrity at Two Chiral Centers

This compound possesses two stereogenic centers: the (4S) carbon of the oxazoline ring and the (S)-sec-butyl substituent. Procurement specifications typically provide the compound at ≥95% or ≥97% chemical purity with retention of stereochemical configuration confirmed by chiral HPLC or NMR . Comparative commercial analogues such as (S)-2-(6-cyclopropylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole and (S)-2-(6-cyclopropylpyridin-2-yl)-4-isopropyl-4,5-dihydrooxazole contain only one stereogenic center (at the oxazoline 4-position), while the diastereomer (S)-4-((R)-sec-butyl) analogue constitutes a distinct compound with potentially different catalytic performance .

chiral purity stereochemical integrity enantiomer differentiation

Commercial Availability and Batch Documentation vs. Analogues

The target compound is stocked by multiple vendors (Bidepharm, MolCore, Chemenu, CymitQuimica) with documented purity, CAS registration, and batch-specific analytical reports . Among the 10 derivatives sharing the 2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole murcko framework, the (S)-sec-butyl variant represents a specific entry distinguished by availability in defined purity grades accompanied by NMR, HPLC, and GC traceability . Comparable ligands such as (S)-2-(6-cyclopropylpyridin-2-yl)-4-isobutyl and the 4-phenyl analogue are also commercially available but represent distinct chemical entities with different steric profiles .

procurement quality documentation supply chain

Optimal Application Scenarios for (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole in Asymmetric Catalysis R&D


Palladium-Catalyzed Asymmetric Conjugate Addition Requiring Tailored Oxazoline Steric Demand

The (S)-sec-butyl group provides a steric profile distinct from the tert-butyl, isopropyl, and isobutyl variants commonly employed in Pd–PyOx-catalyzed conjugate additions of arylboronic acids to cyclic enones. When screening for optimal enantioselectivity, the sec-butyl ligand offers steric tuning intermediate between isopropyl and tert-butyl, enabling optimization of % ee where the t-Bu analogue (e.g., (S)-t-BuPyOx) gives suboptimal results due to excessive steric hindrance [1].

Heck-Matsuda Desymmetrization Reactions Dependent on 6-Cyclopropylpyridyl Donor Electronics

In intermolecular asymmetric Heck-Matsuda reactions, the 6-cyclopropyl substituent on the pyridine ring modulates the electron density at the N-donor, altering the Pd(II)/Pd(0) redox potential and influencing regioselectivity [2]. The combination of cyclopropyl electronic modulation with sec-butyl steric demand creates a tunable ligand for desymmetrization of prochiral cyclopentenes and related substrates, where other PyOx ligands lacking the cyclopropyl group may afford lower enantiomeric ratios [2].

Computational Ligand Screening Campaigns Incorporating Steric and Electronic Descriptors

The ligand is included in computational parameter sets developed for PyOx ligands, with computed NBO charges, %V_bur, and torsion angles publicly reported [3]. This enables integration into quantitative structure–selectivity relationship (QSSR) models for in silico ligand screening prior to experimental procurement, allowing chemists to predict enantioselectivity outcomes before committing to synthesis or purchase [3].

Medicinal Chemistry Chiral Building Block Synthesis

The compound is marketed as a chiral intermediate for kinase inhibitor development, particularly in oncology programs targeting TYK2 and related kinases where the 6-cyclopropylpyridin-2-yl motif appears in the pharmacophore . As a single enantiomer with documented stereochemical purity, it serves as a key building block for constructing enantioenriched drug candidates .

Quote Request

Request a Quote for (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.